flaA protein - 133606-66-3

flaA protein

Catalog Number: EVT-1520834
CAS Number: 133606-66-3
Molecular Formula: C6H2Cl2N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The FlaA protein, a significant component of flagellar structures in various bacteria, plays a crucial role in motility and biofilm formation. This protein is primarily found in species of the genus Methanococcus, where it contributes to the assembly of flagella that enable movement through aqueous environments. FlaA is classified as a flagellin, which is a type of protein that polymerizes to form the filament of bacterial flagella.

Source

FlaA proteins are sourced from specific archaea and bacteria, particularly those within the Methanococcus genus. Research has shown that FlaA is expressed in response to environmental conditions, influencing its synthesis and localization within the organism .

Classification

FlaA belongs to the broader category of flagellins, which are structural proteins essential for the formation of flagella in motile bacteria and archaea. It is categorized based on its molecular weight and amino acid sequence, which varies across different species but maintains functional similarities.

Synthesis Analysis

Methods

The synthesis of FlaA can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis. The most common approach involves cloning the flaA gene into expression vectors followed by transformation into suitable host cells like Escherichia coli or archaea like Methanococcus voltae.

Technical Details:

  1. Cloning: The flaA gene is amplified using polymerase chain reaction (PCR) with specific primers that add restriction sites for cloning.
  2. Transformation: The amplified gene is inserted into a plasmid vector and transformed into competent cells.
  3. Expression: Induction of protein expression can be achieved using IPTG (Isopropyl β-D-1-thiogalactopyranoside) or other inducers depending on the expression system used .
Molecular Structure Analysis

Structure

FlaA proteins typically exhibit a helical structure, which is characteristic of flagellins. The molecular structure allows for polymerization into long filaments that constitute the flagellar structure.

Data:

  • Molecular Weight: Approximately 30-40 kDa depending on the species.
  • 3D Structure: Advanced computational methods like AlphaFold have been employed to predict the three-dimensional conformation of FlaA, highlighting its helical regions and potential interaction sites .
Chemical Reactions Analysis

Reactions

FlaA undergoes various biochemical reactions during its synthesis and assembly into flagella. These include:

  1. Polymerization: Monomers of FlaA assemble to form long helical filaments.
  2. Post-Translational Modifications: Modifications such as glycosylation may occur, impacting stability and function.

Technical Details:

  • The polymerization process is driven by hydrophobic interactions among FlaA monomers, facilitated by environmental conditions such as pH and ionic strength .
Mechanism of Action

Process

The mechanism by which FlaA contributes to motility involves its incorporation into flagellar filaments. Once synthesized, FlaA monomers are transported to the base of the flagellum where they polymerize to form the filament.

Data:

  • The assembly process is regulated by various factors including ATP availability and environmental stimuli.
  • The motility conferred by FlaA is essential for bacterial navigation towards favorable environments .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: FlaA is soluble in aqueous solutions under physiological conditions.
  • Stability: The protein exhibits stability over a range of temperatures but may denature at extreme pH levels.

Chemical Properties

  • pI (Isoelectric Point): Typically around pH 5-6, which influences its behavior in electrophoresis.
  • Reactivity: FlaA can interact with other cellular components, influencing its assembly and function within the flagellar structure.

Relevant Data or Analyses:
Experimental studies have shown that changes in ionic strength can affect the polymerization rate of FlaA, indicating its sensitivity to environmental conditions .

Applications

Scientific Uses

FlaA proteins are utilized in various scientific applications including:

  1. Motility Studies: Understanding bacterial movement mechanisms.
  2. Biofilm Research: Investigating how flagella contribute to biofilm formation.
  3. Synthetic Biology: Engineering bacterial systems for novel applications such as targeted drug delivery or bioremediation.
Molecular Structure and Assembly Mechanisms of FlaA

Tertiary and Quaternary Structural Organization in Periplasmic Flagella

The FlaA protein is a critical structural component of periplasmic flagella in spirochetes and other Gram-negative bacteria. In Borrelia burgdorferi, FlaA (38 kDa) forms a sheath-like layer surrounding the FlaB core in the periplasmic flagellar filament [1] [8]. Structural studies reveal that FlaA adopts a modular domain architecture analogous to enteric flagellins:

  • N-terminal D0 domain: Facilitates secretion through the flagellar T3SS machinery and participates in subunit polymerization. This domain contains highly conserved residues critical for export efficiency [4].
  • Central D1-D3 domains: Form the exposed surface of the filament, with D2-D3 exhibiting high sequence variability that may contribute to antigenic diversity [4].
  • C-terminal D0 domain: Completes the coiled-coil structure with the N-terminal domain, stabilizing filament integrity [8].

Cryo-EM analyses demonstrate that FlaA monomers assemble into a helical lattice with 11 protofilaments, creating the characteristic waveform essential for spirochete motility [1] [8]. Unlike external flagella, periplasmic flagella function within the confined periplasmic space, requiring precise structural constraints to avoid entanglement with cell envelope components [9].

Table 1: Structural Domains of FlaA Flagellin

DomainResidue RangePrimary FunctionConservation
N-terminal D01-45Secretion initiation, polymerization>90% across species
D146-180Inner filament core formation~85%
D2-D3181-407Surface exposure, antigenicity<50% (highly variable)
C-terminal D0408-452Polymerization stabilization>95%

Spatial Arrangement Within Multi-Flagellin Filaments

In bacteria expressing multiple flagellins, FlaA exhibits specialized spatial positioning:

  • Core-sheath configuration: In B. burgdorferi, FlaA forms the outer sheath encasing the FlaB core. Biochemical isolation using Triton X-100 preserves this association, whereas Sarkosyl treatment selectively removes FlaA, demonstrating differential subunit stability [1].
  • Polarized distribution in monotrichous flagella: Shewanella putrefaciens FlaA localizes predominantly near the motor complex (constituting 8-28% of the filament length), while FlaB occupies the distal region. This arrangement arises from sequential export: FlaA is exported first via the Sec pathway and assembles before σ28-dependent FlaB expression [2].
  • Functional compensation: In Campylobacter jejuni, FlaA serves as the primary filament protein (FlaA+B− mutants retain full motility), whereas FlaB cannot compensate for FlaA absence (FlaA−B+ mutants form truncated filaments). Chimeric studies attribute this to FlaA's N-terminal export signal efficiency, which is 3-fold higher than FlaB's [4].

Table 2: FlaA vs. FlaB Functional Properties Across Species

SpeciesFlaA Expression LevelFlaA Filament PositionMotility Phenotype of ΔflaA
Borrelia burgdorferiLower than FlaBOuter sheathNon-motile (filament instability)
Shewanella putrefaciensModerateProximal (motor-proximal 17%)Severely impaired (short filaments)
Campylobacter jejuniHighUniformly distributedNon-motile (truncated filaments)

Post-Translational Modifications

FlaA undergoes extensive post-translational modifications (PTMs) that modulate its function:

  • Glycosylation: B. burgdorferi FlaA is modified by O-linked glycans at multiple serine/threonine residues, increasing its apparent molecular mass from 28.6 kDa (predicted) to 38 kDa [1] [6]. Glycosylation depends on glycosyltransferases PseG and Maf-1, homologs of which in S. oneidensis are essential for flagellin modification [2]. Glycosylation stabilizes FlaA against periplasmic proteases and influences antigenic properties [3] [6].
  • Phosphorylation: Mass spectrometry studies of S. putrefaciens flagellins detect phosphorylation at Tyr-134 within the D1 domain. This modification modulates filament curvature by altering subunit-subunit electrostatic interactions, evidenced by increased filament pitch in phosphorylation-deficient mutants [6] [10].
  • Regulatory cross-talk: Glycosylation sterically hinders phosphorylation sites in some species, creating a PTM "switch" that may respond to environmental cues like pH or osmolarity [6].

Table 3: Experimentally Verified FlaA PTMs

Modification TypeEnzymes InvolvedFunctional ConsequenceDetection Method
O-glycosylationPseG, Maf-1Filament stability, immune evasionImmunoblotting, mass shift
Tyrosine phosphorylationUnknown kinaseFilament curvature modulationPhosphospecific antibodies, MS/MS

Role of Chaperone Proteins in FlaA Export and Filament Polymerization

FlaA export relies on specialized chaperones preventing premature aggregation:

  • Periplasmic chaperones: FlhE in Salmonella enterica acts as a periplasmic scaffold guiding rod assembly. ΔflhE mutants form ectopic periplasmic flagella that disrupt peptidoglycan synthesis, causing cell lysis. FlhE's structural similarity to spirochete FlaA suggests evolutionary conservation in periplasmic flagellar biogenesis [7] [9].
  • Cytoplasmic chaperones: FlaA requires FliS for stabilization prior to export. In C. jejuni, FliS binds FlaA's C-terminal D0 domain with 5-fold higher affinity than FlaB, explaining FlaA's export priority [4].
  • Export regulation: FlaA translation is tightly coupled to hook-basal body completion. In S. putrefaciens, FlaA mRNA exists prior to hook assembly, but FlaA protein accumulates only after σ28 activation releases FlgM anti-sigma factor [2]. FliH/FliJ ATPase complexes then dock FlaA/FliS complexes to the T3SS export gate [5] [7].

Table 4: FlaA-Interacting Chaperones and Regulators

Chaperone/RegulatorLocalizationFunction in FlaA BiologyPhenotype of Mutant
FliSCytoplasmPrevents FlaA aggregation, targets to T3SSReduced filament length, FlaA degradation
FlhEPeriplasmGuides rod polymerization through PG layerPeriplasmic flagella, cell lysis
FlgMCytoplasmAnti-σ28 factor; represses FlaA until hook completionPremature FlaA translation
FliJCytoplasmT3SS ATPase coupling proteinFlaA accumulation in cytoplasm

Comprehensive List of Compounds

Properties

CAS Number

133606-66-3

Product Name

flaA protein

Molecular Formula

C6H2Cl2N2O2

Synonyms

flaA protein

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